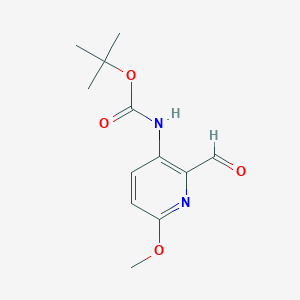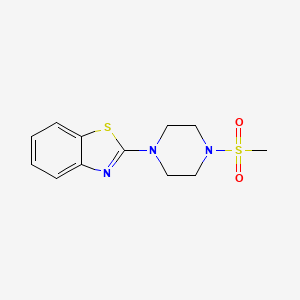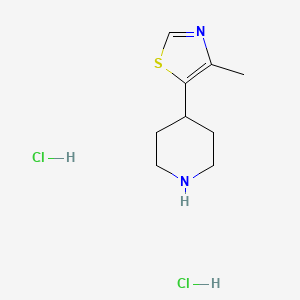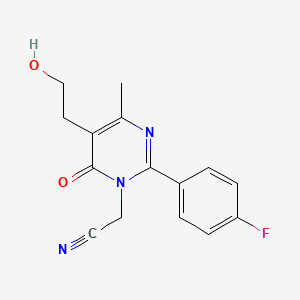![molecular formula C10H9ClF5NO4S B2997721 Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate CAS No. 1379812-00-6](/img/structure/B2997721.png)
Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate is a synthetic organic compound known for its intricate molecular structure and unique reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate typically involves the chlorination of an ethyl ester intermediate, followed by nitration and subsequent substitution with a pentafluoro-lambda6-sulfanyl group. The exact conditions vary depending on the desired enantiomeric purity and scale of production.
Industrial Production Methods
Industrial-scale production may leverage continuous flow reactors to optimize reaction conditions and yield. This method ensures precise control over temperature, pressure, and reagent addition, leading to higher efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitro and chloro groups.
Reduction: : Reduction can target the nitro group, converting it into an amine.
Substitution: : The chloro group can be substituted with various nucleophiles, providing a pathway for further functionalization.
Common Reagents and Conditions
Oxidation: : Peracids or hypochlorites under controlled conditions.
Reduction: : Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: : Sodium ethoxide in ethanol or aqueous sodium hydroxide.
Major Products
Oxidation: : Nitro group transformation to nitrate derivatives.
Reduction: : Amino derivatives from nitro reduction.
Substitution: : Ethoxy derivatives or other substituted analogs depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate finds applications in:
Chemistry: : As a reagent for complex organic synthesis.
Biology: : In the study of enzyme inhibition and receptor binding.
Medicine: : Potential as an intermediate in the synthesis of pharmacologically active compounds.
Industry: : Use in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The compound interacts with various biological molecules through its electrophilic centers. The nitro group and pentafluoro-lambda6-sulfanyl moiety provide sites for hydrogen bonding and electrostatic interactions. These interactions affect molecular pathways such as enzyme activity modulation and receptor-ligand binding.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate stands out due to its unique combination of functional groups.
Similar Compounds
Ethyl 2-chloro-2-nitroacetate: : Lacks the pentafluoro-lambda6-sulfanyl group.
Ethyl (2R)-2-chloro-2-[2-nitro-4-fluorophenyl]acetate: : Substitution with a fluorine atom instead of pentafluoro-lambda6-sulfanyl.
This structural distinction imparts distinct reactivity and application potentials, making it a unique tool for synthetic chemists and researchers across various disciplines.
Eigenschaften
IUPAC Name |
ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF5NO4S/c1-2-21-10(18)9(11)7-4-3-6(5-8(7)17(19)20)22(12,13,14,15)16/h3-5,9H,2H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMCYFBZIKSSL-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF5NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2997641.png)



![1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2997650.png)
![(E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B2997653.png)


![6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine](/img/structure/B2997656.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2997657.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2997659.png)
